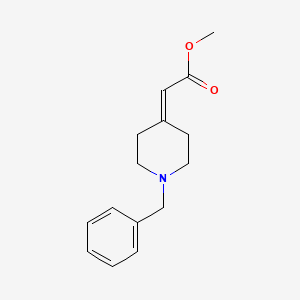

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(1-benzylpiperidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQTYUQYSCIZHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592348 |

Source

|

| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206558-34-1 |

Source

|

| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Abstract

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a pivotal chemical intermediate, leveraging the privileged 1-benzylpiperidine scaffold, which is central to numerous pharmacologically active agents.[1][2] This guide provides a detailed technical overview of the principal synthetic routes to this target molecule, with a primary focus on the Horner-Wadsworth-Emmons olefination pathway. We delve into the mechanistic rationale behind procedural choices, present detailed, field-tested experimental protocols for both the precursor and the final compound, and offer comparative insights into alternative methods like the Wittig reaction. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this valuable molecular building block.

Introduction: The Significance of the 1-Benzylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[3] The N-benzyl substituted piperidine core, in particular, is a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[1] Its presence is notable in potent analgesics, where it serves as a key precursor to fentanyl and its analogues, and in first-line treatments for Alzheimer's disease, such as the acetylcholinesterase inhibitor Donepezil.[4][5]

This compound serves as a versatile intermediate, providing an exocyclic double bond that is amenable to further functionalization, such as reduction or addition reactions. Its synthesis is therefore a critical step in the construction of more complex molecular architectures for drug discovery programs. This guide offers an authoritative examination of its synthesis, beginning with the preparation of the essential ketone precursor, 1-benzyl-4-piperidone.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to this compound logically identifies the carbon-carbon double bond as the key disconnection point. This bond is formed via an olefination reaction, pointing to two primary synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the reaction of a phosphorus-stabilized carbanion with the carbonyl group of a ketone.

The immediate precursors are therefore 1-benzyl-4-piperidone and a two-carbon synthon bearing the methyl acetate group, in the form of a phosphonate ester (for HWE) or a phosphonium ylide (for Wittig).

Caption: Retrosynthetic disconnection of the target molecule.

This analysis dictates a two-stage synthetic plan: first, the robust preparation of 1-benzyl-4-piperidone, followed by the crucial olefination step.

Synthesis of the Key Precursor: 1-Benzyl-4-piperidone

The availability of high-purity 1-benzyl-4-piperidone is paramount. Two common and effective methods for its synthesis are detailed below.

Method 1: Direct N-Alkylation of 4-Piperidone

This is a straightforward and widely used method involving the nucleophilic substitution of a benzyl halide by 4-piperidone. The use of a base is critical to deprotonate the piperidone hydrochloride salt and neutralize the acid formed during the reaction.

Experimental Protocol:

-

To a stirred mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.15 eq) dropwise at room temperature.[6][7]

-

Heat the reaction mixture to 65 °C and maintain for 14 hours, monitoring by TLC for the disappearance of the starting material.[7]

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

The crude product can be purified by crystallization or vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.[7]

Method 2: One-Pot Synthesis from Benzylamine

For larger-scale industrial applications, a one-pot synthesis starting from benzylamine and methyl acrylate offers an efficient alternative that avoids the use of potentially expensive 4-piperidone.[6][8] This route involves a sequential 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[6][7]

Causality and Insights: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the cyclic ketone. This method is advantageous due to the low cost of the initial starting materials.[8]

Core Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often the preferred method for generating α,β-unsaturated esters from aldehydes or ketones. Its advantages over the traditional Wittig reaction include the use of more nucleophilic (but less basic) phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[9][10] For stabilized phosphonates, the reaction typically yields the (E)-alkene as the major product.[9]

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Step 1: Preparation of the HWE Reagent (Michaelis-Arbuzov Reaction)

The required phosphonate, methyl 2-(dimethoxyphosphoryl)acetate, is readily synthesized via the Michaelis-Arbuzov reaction.[10]

Experimental Protocol:

-

Combine methyl bromoacetate (1.0 eq) and trimethyl phosphite (1.2 eq).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-110 °C for 4-6 hours. The reaction is typically exothermic and should be controlled.

-

Monitor the reaction by ¹H NMR for the disappearance of the trimethyl phosphite signal.

-

Upon completion, distill the crude product under high vacuum to afford pure methyl 2-(dimethoxyphosphoryl)acetate.

Step 2: The HWE Olefination

Experimental Protocol:

-

Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled to 0 °C.

-

Add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.[11]

-

Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3 x volumes). The aqueous layer will contain the water-soluble phosphate byproduct.[10]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Trustworthiness and Self-Validation: The progress of this protocol can be validated at each key stage. The formation of the phosphonate reagent can be confirmed by NMR spectroscopy. The generation of the carbanion is visually confirmed by the cessation of H₂ gas evolution. The final product's purity and identity are confirmed through standard analytical techniques (NMR, MS, IR), ensuring a self-validating workflow.

Alternative Method: The Wittig Reaction

The Wittig reaction is a classic and powerful method for alkene synthesis.[12][13] It utilizes a phosphonium ylide, which is typically prepared from a phosphonium salt and a strong base. For stabilized ylides, such as the one derived from methyl acetate, the reaction generally favors the formation of the (E)-alkene.[13]

Mechanistic Causality: The reaction proceeds through a betaine or, more commonly accepted, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12] A primary drawback is the difficulty in separating the triphenylphosphine oxide byproduct from the desired product, often requiring careful chromatography.[10]

Experimental Protocol (Abbreviated):

-

Ylide Formation: Treat (methoxycarbonylmethyl)triphenylphosphonium bromide (1.0 eq) with a strong base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) in anhydrous THF at low temperature (-78 °C to 0 °C).[12]

-

Olefination: Add a solution of 1-benzyl-4-piperidone (1.0 eq) to the generated ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup and purify via column chromatography to separate the product from triphenylphosphine oxide.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are representative and may vary based on scale and purification efficiency.

| Parameter | Horner-Wadsworth-Emmons | Wittig Reaction |

| Phosphorus Reagent | Methyl 2-(dimethoxyphosphoryl)acetate | (Methoxycarbonylmethyl)triphenylphosphonium bromide |

| Base | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (organic-soluble) |

| Typical Yield | 75-90% | 60-80% |

| Purification | Aqueous Extraction / Chromatography | Chromatography |

Characterization Data for this compound:

-

¹H NMR: Expect signals for the benzyl protons (aromatic and CH₂), piperidine ring protons, the vinyl proton, and the methyl ester protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the piperidine carbons, the ester carbonyl, the olefinic carbons (C=C), and the methyl ester carbon.

-

Mass Spectrometry (ESI-MS): Calculated m/z for C₁₅H₁₉NO₂ [M+H]⁺.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step process: the preparation of 1-benzyl-4-piperidone followed by a Horner-Wadsworth-Emmons olefination. The HWE approach is recommended over the classic Wittig reaction due to its superior operational simplicity, particularly the ease of byproduct removal, which is a significant advantage in both laboratory and process scale-up scenarios. This guide provides the necessary procedural and mechanistic details to empower researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

- 1. Methyl 2-(1-benzylpiperidin-4-yl)acetate|CAS 247259-33-2 [benchchem.com]

- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

"Methyl 2-(1-benzylpiperidin-4-ylidene)acetate chemical properties"

An In-Depth Technical Guide to Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthetic routes, predictable reactivity, and spectroscopic profile. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction and Molecular Overview

This compound is a derivative of piperidine featuring an exocyclic α,β-unsaturated ester moiety. Its molecular structure combines several key functional groups: a tertiary amine (the N-benzylpiperidine core), a carbon-carbon double bond, and a methyl ester. This unique combination makes it an attractive building block for creating more complex molecular architectures.

The N-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, appearing in numerous centrally active agents, including the acetylcholinesterase inhibitor donepezil, used in the management of Alzheimer's disease.[1][2] The exocyclic double bond and ester group serve as versatile handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][3]

Below is the chemical structure of the target compound.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 247259-33-2 (for the parent acid) | PubChem[4] |

| Molecular Formula | C₁₅H₁₉NO₂ | Calculated |

| Molecular Weight | 245.32 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following data are predicted based on established principles of NMR, IR, and Mass Spectrometry.[5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.20-7.40 ppm | Aromatic protons (5H, m, -C₆H₅) |

| ~5.80 ppm | Vinylic proton (1H, s, =CH) | ||

| ~3.70 ppm | Methyl ester protons (3H, s, -OCH₃) | ||

| ~3.55 ppm | Benzyl protons (2H, s, -NCH₂Ph) | ||

| ~2.80-3.00 ppm | Piperidine protons α to double bond (2H, t) | ||

| ~2.40-2.60 ppm | Piperidine protons α to Nitrogen (4H, m) | ||

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Ester carbonyl carbon (C=O) |

| ~160 ppm | Quaternary alkene carbon (C=) | ||

| ~138 ppm | Aromatic quaternary carbon | ||

| ~129, 128, 127 ppm | Aromatic CH carbons | ||

| ~115 ppm | Vinylic CH carbon (=CH) | ||

| ~63 ppm | Benzyl carbon (-NCH₂Ph) | ||

| ~53 ppm | Piperidine carbons α to Nitrogen | ||

| ~52 ppm | Methyl ester carbon (-OCH₃) | ||

| ~35 ppm | Piperidine carbons α to double bond | ||

| IR | Wavenumber (cm⁻¹) | ~3050-3020 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch | ||

| ~1720 | Ester C=O stretch (strong) | ||

| ~1650 | Alkene C=C stretch | ||

| ~1200 | C-O stretch (ester) | ||

| Mass Spec. | m/z | 245 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Synthesis and Reactivity

Synthetic Methodologies

The most direct and industrially scalable approach to synthesizing this compound is through an olefination reaction, which couples a carbonyl compound with a phosphorus-stabilized nucleophile to form a C=C double bond.[8][9] The starting ketone, N-benzyl-4-piperidone, is commercially available or can be readily synthesized.[10][11][12] Two primary olefination methods are applicable here: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

References

- 1. Methyl 2-(1-benzylpiperidin-4-yl)acetate|CAS 247259-33-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Benzylpiperidin-4-ylidene)acetate | C14H16NO2- | CID 18670370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 10. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 11. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of CAS Number 203979-93-9: A Case of Undisclosed Identity

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, in the case of CAS number 203979-93-9, extensive searches of publicly available chemical databases and scientific literature have yielded no identifiable compound. This lack of information precludes the creation of an in-depth technical guide on its physicochemical properties, as the fundamental identity of the substance remains unknown.

A thorough investigation to retrieve information associated with CAS number 203979-93-9 has been conducted, encompassing searches for its IUPAC name, common synonyms, molecular structure, and any related experimental or predicted data. Unfortunately, these inquiries have not produced any substantive results. The absence of this compound from prominent chemical databases suggests that the CAS number may be invalid, has been withdrawn from the registry, or is assigned to a proprietary substance with no publicly disclosed information.

Without a confirmed chemical identity, any discussion of physicochemical properties such as molecular weight, melting point, boiling point, solubility, pKa, and logP would be purely speculative and scientifically unsound. Furthermore, the elucidation of experimental protocols for determining these properties, or the exploration of its relevance in drug development and signaling pathways, is rendered impossible.

The integrity of scientific research and drug development hinges on the accurate identification and characterization of chemical compounds. The CAS numbering system is a cornerstone of this process, providing a reliable method for scientists to reference specific substances without ambiguity. When a CAS number does not resolve to a known chemical entity, it creates a significant barrier to further investigation and application.

Therefore, we are unable to provide the requested in-depth technical guide on the physicochemical properties of CAS number 203979-93-9. Professionals in the fields of research and drug development are advised to verify the validity of the CAS number and seek alternative identifiers for the compound of interest. Should a valid chemical identity for this CAS number be established, a comprehensive analysis of its properties and potential applications could then be pursued.

A Technical Guide to the Structural Elucidation of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth, technically-focused protocol for the structural elucidation of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow. This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices, thereby equipping the reader with a robust framework for the characterization of similar α,β-unsaturated esters.

Introduction: The Imperative of Structural Integrity

The structure elucidation process is not merely a checklist of analytical techniques but a deductive process. Each experiment is designed to answer specific questions about the molecule's constitution: its molecular formula, the connectivity of its atoms, and its stereochemistry. This guide will walk through this process, emphasizing a multi-technique approach for comprehensive and unambiguous characterization.[2]

Synthesis and the Initial Hypothesis

The logical starting point for structure elucidation is an understanding of the synthetic route. This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone.[7][8][9]

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][6] This is due to the thermodynamic stability of the anti-periplanar transition state during the elimination of the oxaphosphetane intermediate.[6] Therefore, our initial working hypothesis is the structure shown below, with an (E)-configuration at the double bond.

Caption: Proposed structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first establish the molecular formula and then piece together the connectivity and stereochemistry.

References

- 1. Methyl 2-(1-benzylpiperidin-4-yl)acetate|CAS 247259-33-2 [benchchem.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. youtube.com [youtube.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. chemrevlett.com [chemrevlett.com]

Unlocking the Therapeutic Potential of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate: A Technical Guide to Identifying and Validating Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a diverse range of biological macromolecules with high affinity and specificity. The versatility of the piperidine scaffold allows for the synthesis of a vast chemical space, leading to the discovery of novel therapeutic agents with activities spanning from anticancer and antiviral to neuroprotective and antimicrobial.[2][3] Methyl 2-(1-benzylpiperidin-4-ylidene)acetate represents a promising, yet underexplored, member of this chemical family. This technical guide provides a comprehensive framework for elucidating the potential biological targets of this compound, thereby paving the way for its future therapeutic development. We will delve into hypothesized target classes based on the extensive literature on piperidine derivatives and present a detailed, multi-pronged experimental strategy for target identification, validation, and characterization.

Hypothesized Biological Targets for this compound

Given the lack of specific literature on this compound, our initial approach is to leverage the known biological activities of structurally related piperidine-containing molecules to formulate plausible hypotheses about its potential targets.

Sigma (σ) Receptors: A Promising Avenue for Neuro-active and Anti-proliferative Effects

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a key target for numerous piperidine derivatives.[4][5] These receptors are implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and attenuation of cellular stress.[4] The activation of σ1 receptors has been linked to neuroprotective effects, making them an attractive target for neurodegenerative diseases.[6] Furthermore, several piperidine-based σ1 receptor ligands have demonstrated potent anti-proliferative activity in cancer cell lines.[3]

The structural features of this compound, particularly the benzylpiperidine core, are consistent with moieties known to interact with the σ1 receptor. Therefore, it is highly probable that this compound may exhibit affinity for and modulate the activity of σ1 receptors, potentially leading to neuroprotective or anticancer effects.

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 receptor signaling pathway.

G-Protein Coupled Receptors (GPCRs): Modulators of Diverse Physiological Processes

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[7][8] The piperidine scaffold is a common feature in many GPCR-targeting drugs, particularly those acting on the central nervous system. Given the structural similarities to known GPCR ligands, this compound may interact with various GPCR subtypes, such as dopaminergic, serotonergic, or adrenergic receptors. Such interactions could underpin potential activities in neurotransmission and behavior.

Generalized GPCR Signaling Cascade

Caption: Generalized GPCR signaling cascade.

Enzymes and Ion Channels: Potential Targets in Cancer and Infectious Diseases

The piperidine moiety is also present in numerous enzyme inhibitors and ion channel modulators. Various piperidine derivatives have been reported to exhibit anticancer activity by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][3][9] Additionally, some piperidine-based compounds have demonstrated antimicrobial properties, suggesting they may inhibit essential microbial enzymes or disrupt ion homeostasis.[2] Therefore, it is plausible that this compound could exert its biological effects by interacting with specific kinases, proteases, or ion channels.

A Phased Experimental Approach for Target Identification and Validation

A systematic and multi-faceted approach is essential for the deconvolution of the biological targets of this compound. The following experimental workflow outlines a logical progression from initial target identification to rigorous validation.

Experimental Workflow for Target Deconvolution

Caption: Experimental workflow for target deconvolution.

Phase 1: Target Identification

The initial phase focuses on generating a list of potential protein targets using a combination of computational and experimental approaches.

1.1. In Silico Screening:

-

Rationale: Computational methods such as molecular docking and pharmacophore modeling can rapidly screen large databases of known protein structures to identify potential binding partners for this compound. This approach is cost-effective and can provide initial insights into the compound's potential mechanism of action.

-

Methodology:

-

Generate a 3D conformation of this compound.

-

Select a panel of potential target proteins based on the hypothesized target classes (e.g., σ1 receptor, various GPCRs, kinases).

-

Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound to each target protein.

-

Develop a pharmacophore model based on the chemical features of the compound and screen it against a database of protein structures.

-

Analyze the results to identify high-scoring protein hits for further experimental validation.

-

1.2. Affinity Chromatography-Mass Spectrometry (AC-MS):

-

Rationale: AC-MS is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10][11][12][13] By immobilizing the compound of interest on a solid support, proteins that bind to it can be selectively captured and subsequently identified by mass spectrometry.

-

Protocol: Affinity Purification of Protein Targets

-

Immobilization of the Bait Molecule:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized compound with the beads to achieve efficient immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture and harvest a suitable cell line (e.g., a human cancer cell line or a neuronal cell line).

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads to allow for protein binding.

-

As a negative control, incubate the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Extract the resulting peptides for analysis by LC-MS/MS.[12]

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by LC-MS/MS to determine their amino acid sequences.

-

Use a protein database (e.g., Swiss-Prot) to identify the proteins from which the peptides were derived.

-

Compare the proteins identified from the compound-immobilized beads with those from the control beads to identify specific binding partners.

-

-

Phase 2: Target Validation

Once a list of potential targets has been generated, the next crucial step is to validate the direct interaction between this compound and the candidate proteins in a cellular context.

2.1. Cellular Thermal Shift Assay (CETSA):

-

Rationale: CETSA is a biophysical assay that confirms target engagement in intact cells or cell lysates.[14][15][16][17][18] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This change in stability can be detected by heating the cells or lysate to various temperatures and quantifying the amount of soluble protein remaining.

-

Protocol: CETSA for Target Engagement

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

-

Heat Challenge:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA-based format.[15]

-

-

Data Analysis:

-

Plot the percentage of soluble target protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Phase 3: Biophysical and Functional Characterization

Following successful validation of target engagement, the next phase involves detailed biophysical and functional characterization of the interaction to determine the binding affinity, thermodynamics, and the compound's effect on the target's activity.

3.1. Surface Plasmon Resonance (SPR):

-

Rationale: SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein.[19][20][21][22]

-

Protocol: SPR for Binding Kinetics

-

Immobilization of the Target Protein:

-

Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of compound binding to the immobilized protein.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[23]

-

-

3.2. Isothermal Titration Calorimetry (ITC):

-

Rationale: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[24][25][26][27][28]

-

Protocol: ITC for Binding Thermodynamics

-

Sample Preparation:

-

Prepare solutions of the purified target protein and this compound in the same buffer.

-

-

Titration:

-

Place the protein solution in the sample cell of the ITC instrument and the compound solution in the injection syringe.

-

Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.

-

Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).[28]

-

-

3.3. Functional Assays:

-

Rationale: Once the direct binding has been characterized, it is essential to determine the functional consequences of this interaction. The choice of functional assay will depend on the nature of the validated target.

-

Methodology:

-

For enzymes: Measure the effect of the compound on the enzyme's catalytic activity using a substrate turnover assay.

-

For receptors: Perform cell-based reporter assays or second messenger assays (e.g., cAMP or calcium flux assays) to assess the compound's agonist or antagonist activity.

-

For ion channels: Use electrophysiological techniques, such as patch-clamping, to measure the effect of the compound on ion flow.

-

Quantitative Data from Structurally Related Piperidine Derivatives

To provide context for the expected outcomes of the proposed experimental workflows, the following table summarizes the biological activities of several reported piperidine derivatives.

| Derivative | Target/Activity | Cell Line | IC50 / GI50 (µM) |

| Compound 17a | Anticancer (Apoptosis induction) | PC3 (Prostate) | 0.81[9] |

| MGC803 (Gastric) | 1.09[9] | ||

| MCF-7 (Breast) | 1.30[9] | ||

| DTPEP | Anticancer (Cell cycle arrest) | MCF-7 (Breast, ER+) | 0.8 ± 0.04 |

| MDA-MB-231 (Breast, ER-) | 1.2 ± 0.12 |

Conclusion

The exploration of the biological targets of this compound holds significant promise for the discovery of novel therapeutic agents. The piperidine scaffold has a proven track record in drug development, and a systematic approach to target deconvolution is paramount to unlocking the full potential of this compound. The integrated strategy outlined in this guide, combining in silico, biochemical, and cell-based methodologies, provides a robust framework for identifying and validating its biological targets. The successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its optimization and translation into a clinically valuable therapeutic.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wp.unil.ch [wp.unil.ch]

- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 17. pelagobio.com [pelagobio.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-rad.com [bio-rad.com]

- 22. portlandpress.com [portlandpress.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 27. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

N-Benzylpiperidine Analogs: A Pharmacological Deep Dive for Drug Discovery Professionals

Preamble: The N-Benzylpiperidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The N-benzylpiperidine (N-BP) motif stands as a cornerstone in contemporary drug discovery, celebrated for its structural flexibility and three-dimensional character.[1] This versatile scaffold is not merely a molecular framework but a functional tool that medicinal chemists leverage to meticulously refine the efficacy, selectivity, and pharmacokinetic profiles of therapeutic candidates.[1][2] Its inherent ability to engage in crucial cation-π interactions with target proteins makes it a highly effective pharmacophore, particularly for targets within the central nervous system (CNS).[1][3] The archetypal example of its success is Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease, which features the N-BP core.[3] This guide provides an in-depth exploration of the pharmacological landscape of N-BP analogs, moving beyond simple data recitation to explain the causal relationships that govern their activity and inform rational drug design.

Section 1: The Multi-Target Landscape of N-Benzylpiperidine Analogs

The therapeutic potential of N-BP analogs stems from their ability to interact with a diverse array of biological targets. While initially recognized for their potent cholinesterase inhibition, their pharmacological reach extends to other key players in neurodegenerative and psychiatric disorders, positioning them as ideal candidates for Multi-Target-Directed Ligand (MTDL) strategies.[4][5]

Cholinesterases (AChE & BuChE): The Primary Frontier

The most extensively studied application of N-BP analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the context of Alzheimer's disease (AD), inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment.[6] Many N-BP derivatives show potent, often nanomolar, inhibitory activity against AChE.[7][8]

-

Expertise-Driven Insight: The dual inhibition of both AChE and BuChE is now considered a more comprehensive therapeutic strategy.[9][10] While AChE is dominant in the healthy brain, BuChE activity increases significantly in the AD brain, also playing a role in acetylcholine hydrolysis. Therefore, designing dual inhibitors can provide a more sustained and robust clinical effect. The selectivity between these two enzymes can be fine-tuned through specific structural modifications on the N-BP scaffold. For instance, studies have shown that replacing an isoindoline moiety with an indanone structure can maintain high AChE affinity while modulating BuChE selectivity.[8]

β-Secretase-1 (BACE-1): Tackling Amyloid Pathology

A pivotal strategy in AD research is to mitigate the production of amyloid-β (Aβ) peptides, which form toxic plaques in the brain. BACE-1 is the primary enzyme initiating this process. Several research campaigns have successfully designed N-BP analogs that dually inhibit both AChE and BACE-1, thereby addressing both the symptomatic (cholinergic) and pathological (amyloid) aspects of AD.[4][11]

Monoamine-Related Targets: Dopamine, Serotonin, and MAO

The N-BP scaffold is also adept at interacting with monoamine systems:

-

Dopamine Receptors: Certain N-BP analogs have been characterized as potent antagonists for the dopamine D4 receptor, which is implicated in neuropsychiatric conditions and has emerged as a potential target in glioblastoma.[12][13] The selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) is a critical aspect of their design.[12]

-

Serotonin Transporter (SERT): Dual-target inhibitors of AChE and SERT have been designed, acknowledging the role of serotonergic deficits in the behavioral and psychological symptoms of dementia.[6][14]

-

Monoamine Oxidase (MAO): Some N-BP derivatives exhibit inhibitory activity against MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters.[15] This action can complement AChE inhibition and provide neuroprotective benefits.

Sigma (σ) Receptors: A Modulatory Role

Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular stress responses and neuronal signaling. N-BP derivatives have been developed as high-affinity ligands for these receptors, which are implicated in pain, psychosis, and neuroprotection.[16][17][18] The development of σ1 receptor agonists or antagonists can offer therapeutic avenues for various neurological disorders.[18]

Section 2: Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological activity of N-BP analogs is exquisitely sensitive to their chemical structure. Understanding these relationships is paramount for optimizing potency and selectivity.

Visualizing the Core Pharmacophore

The interaction of N-BP analogs with their targets, particularly cholinesterases, can be distilled into a core pharmacophore model. The N-benzyl group often engages in π-π stacking or cation-π interactions with aromatic residues in the active site (e.g., Trp86 in AChE), while the piperidine nitrogen, being basic, is typically protonated and forms a key ionic interaction.[19]

Caption: Core pharmacophore model for N-BP analogs binding to a target.

Key SAR Insights:

-

The Benzyl Moiety: Substitution on the benzyl ring significantly impacts activity. For AChE inhibitors, bulky moieties in the para position can substantially increase activity.[7] The position of substituents is also critical; for instance, with methyl substitutions, meta-substituted analogs showed better AChE inhibition than ortho- or para-substituted ones.[19]

-

The Piperidine Ring: The basicity of the piperidine nitrogen is crucial for activity. Converting it to a less basic N-benzoylpiperidine derivative can render the compound almost inactive, highlighting the importance of the ionic interaction.[7]

-

Linker and Terminal Groups: The nature of the group attached to the piperidine ring dictates potency and target selectivity.

-

Replacing an ester linker with a more metabolically stable amide linker is a common and effective strategy.[20]

-

Rigidifying the structure, for example by replacing a flexible -(CH2)2-NH-CO-Ph chain with a rigid isoindolone moiety, can enhance potency.[21]

-

For σ1 receptor affinity, increasing the linker length between the piperidine and a terminal pyridine ring from an amino to a propylamino or butylamino group resulted in higher affinity.[22]

-

| Compound Class/Modification | Target(s) | Key SAR Finding | Reference |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | AChE | Bulky para-substituents on the benzamide moiety increase activity. | [7] |

| Indanone-linked N-BP (e.g., Donepezil) | AChE/BuChE | 5,6-dimethoxy substitution on the indanone ring is optimal for potent AChE inhibition. | [8] |

| Phthalimide-linked N-BP | AChE/BuChE, Aβ Aggregation | A long alkyl linker (e.g., octyl) between piperidine and phthalimide is favorable for dual activity. | [23] |

| Purine-linked N-BP | AChE/BuChE | An 8-substituted caffeine fragment linked via a methoxymethyl linker leads to potent dual inhibitors. | [10] |

| Benzyloxypiperidine Analogs | Dopamine D4 | N-substituents like 3,4-difluorobenzyl or 4-fluoro-3-methylbenzyl provide high D4 affinity and selectivity. | [12] |

Section 3: Core Methodologies for Pharmacological Profiling

A robust and logical workflow is essential for the comprehensive evaluation of novel N-BP analogs. The process integrates computational modeling, in vitro assays, and in vivo validation to build a complete pharmacological profile.

Visualizing the Experimental Workflow

Caption: Standard experimental workflow for evaluating N-BP analogs.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a self-validating system to determine the IC50 of a test compound against AChE.

-

Principle: The enzymatic activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm.

-

Materials:

-

AChE from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (N-BP analogs)

-

Reference inhibitor (e.g., Donepezil)

-

96-well microplate and plate reader

-

-

Step-by-Step Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, reference inhibitor, AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

-

Controls:

-

100% Activity Control: Add 20 µL of buffer instead of the test compound.

-

Blank: Add buffer instead of both the enzyme and test compound.

-

Reference Control: Add 20 µL of Donepezil at various concentrations.

-

-

Enzyme Addition: Add 20 µL of the AChE solution to each well (except the blank). Mix and incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

-

Self-Validation: The inclusion of a known reference inhibitor like Donepezil is critical. The calculated IC50 for the reference should fall within its historically accepted range, confirming the validity of the assay run.

Protocol: Radioligand Binding Assay for Receptor Affinity (e.g., Sigma-1 Receptor)

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

-

Materials:

-

Membrane preparation expressing the target receptor (e.g., from guinea pig brain or transfected cell lines).[17]

-

Radioligand (e.g., [³H]-pentazocine for σ1 receptors).

-

Non-specific binding agent (e.g., Haloperidol).

-

Test compounds (N-BP analogs).

-

Incubation buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Step-by-Step Procedure:

-

Assay Setup: In test tubes, combine the membrane preparation, incubation buffer, and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., Haloperidol) to saturate the receptors.

-

-

Reaction: Add the radioligand to all tubes to initiate the binding reaction. Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - NSB.

-

Determine the IC50 of the test compound from a competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Trustworthiness Check: The specific binding should constitute a high percentage (typically >80%) of the total binding. A low specific binding window would invalidate the results.

Section 4: In Vivo Corroboration and Therapeutic Potential

While in vitro assays establish the molecular activity of N-BP analogs, in vivo studies are indispensable for validating their therapeutic potential.

-

Cognitive Enhancement Models: In the context of AD, the scopolamine-induced cognitive impairment model in rodents is a standard test. Scopolamine is a muscarinic antagonist that induces a temporary amnesic state. The ability of an N-BP analog to reverse this deficit, often assessed using tasks like the Y-maze or Morris water maze, provides strong evidence of its pro-cognitive effects in a living system.[11]

-

Pharmacokinetics & Brain Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput in vitro method to predict BBB penetration.[11] Subsequent in vivo pharmacokinetic studies in animals are then required to determine the actual brain concentration, half-life, and oral bioavailability of the lead candidates.[11]

-

Safety & Toxicity: Preliminary safety is assessed using cytotoxicity assays against neuronal cell lines like SH-SY5Y or PC12.[5][11] Promising compounds must demonstrate low toxicity. In vivo studies then evaluate broader safety, such as hepatotoxicity, often comparing the new analogs to older drugs like tacrine, which had known liver toxicity issues.[19]

Conclusion and Future Outlook

The N-benzylpiperidine scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of CNS targets. The research landscape is clearly shifting from single-target agents to sophisticated Multi-Target-Directed Ligands, particularly for complex multifactorial conditions like Alzheimer's disease.[4][5] N-BP analogs are at the forefront of this paradigm, with single molecules capable of inhibiting cholinesterases, preventing Aβ aggregation, and exhibiting neuroprotective properties.[4][5][23]

Future efforts will likely focus on refining the selectivity profiles of these analogs, optimizing their pharmacokinetic properties for better brain exposure and duration of action, and exploring their potential in other CNS disorders beyond Alzheimer's disease. The integration of advanced computational techniques with robust in vitro and in vivo pharmacological evaluation will continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 16. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review of piperidine-based compounds in drug discovery"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the pungent piperine in black pepper to complex alkaloids, has long signaled its biological relevance.[2] This has inspired generations of chemists to explore its potential in therapeutic design. Today, the piperidine scaffold is a privileged structure, embedded in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas.[3] Its remarkable success can be attributed to a confluence of favorable properties:

-

Structural Versatility: The piperidine ring can adopt various conformations, allowing for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.[1]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong and specific binding to proteins. The overall scaffold contributes to favorable pharmacokinetic properties, including aqueous solubility and membrane permeability.[1]

-

Synthetic Accessibility: A rich and well-established portfolio of synthetic methodologies enables the efficient construction and derivatization of the piperidine core, making it a highly tractable scaffold for medicinal chemists.[1][4]

This guide provides a comprehensive technical overview of the role of piperidine-based compounds in drug discovery, delving into their diverse pharmacological activities, key synthetic strategies, and the intricate structure-activity relationships that govern their therapeutic efficacy.

The Pharmacological Landscape of Piperidine-Based Drugs

The therapeutic footprint of piperidine-containing drugs is remarkably broad, underscoring the scaffold's ability to be tailored for a multitude of biological targets. The following sections explore its impact on several key therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine moiety is a recurring motif in drugs targeting the central nervous system, a testament to its ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes.[5][6]

Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][8][9][10] It functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][10] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[7][10][11]

Mechanism of Action: Donepezil in Alzheimer's Disease

Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.

Schizophrenia: Risperidone, another key piperidine-containing drug, is an atypical antipsychotic used in the management of schizophrenia.[12][13] Its therapeutic effect is attributed to its potent antagonism of both serotonin 5-HT2 and dopamine D2 receptors.[12][14] This dual-receptor antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[12] Paliperidone, the active metabolite of risperidone, also possesses antipsychotic activity.[15]

Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, a widely prescribed medication for ADHD, features a piperidine ring in its structure.[16] It acts as a central nervous system stimulant by blocking the reuptake of dopamine and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft.

Pain Management: The Opioid Analgesics

The phenylpiperidine class of synthetic opioids plays a crucial role in modern pain management.[17] Fentanyl, a highly potent synthetic opioid, is a prominent member of this class.[1] It exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptor.[1] Tramadol, another piperidine-containing analgesic, has a dual mechanism of action, acting as a weak μ-opioid receptor agonist and also inhibiting the reuptake of serotonin and norepinephrine.[18][19]

Infectious Diseases

Piperidine-based compounds have also emerged as important agents in the fight against infectious diseases.

HIV/AIDS: The development of potent HIV protease inhibitors has been a cornerstone of antiretroviral therapy. Several of these inhibitors incorporate a piperidine moiety, which can be designed to interact favorably with the active site of the viral protease.[20][21][22] For instance, the flexible piperidine ring can be utilized as a P2 ligand to enhance interactions with the S2 subsite of the HIV-1 protease, leading to potent inhibition of viral replication.[20][21][22][23]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents.[2][24] These compounds target a variety of cancer-related pathways, including angiogenesis, cell cycle regulation, and signal transduction.[24][25] For example, piperidine derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as VEGFR and CDK2.[24][25] Some piperidine-containing compounds have also demonstrated the ability to interact with DNA and exhibit cytotoxic effects against various cancer cell lines.[26]

Table 1: Representative FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Donepezil | Alzheimer's Disease | Reversible acetylcholinesterase inhibitor[7][10] |

| Risperidone | Schizophrenia | Serotonin 5-HT2 and dopamine D2 receptor antagonist[12][14] |

| Methylphenidate | ADHD | Dopamine and norepinephrine reuptake inhibitor[16] |

| Fentanyl | Pain Management | μ-opioid receptor agonist[1] |

| Loratadine | Allergies | Histamine H1 receptor antagonist |

| Minoxidil | Hair Loss | Vasodilator |

Key Synthetic Strategies for Piperidine Scaffolds

The synthetic accessibility of the piperidine ring is a major advantage in drug discovery. A variety of robust and versatile methods have been developed for its construction and functionalization.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical routes to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[27] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine with PtO₂

-

Reaction Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).[28]

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[28]

-

Hydrogenation: Seal the reactor and purge with an inert gas. Pressurize the reactor with hydrogen gas to 50-70 bar.[28]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours, monitoring the progress by thin-layer chromatography (TLC).[28]

-

Work-up: After completion, cautiously quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[28]

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.[28]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[28]

-

PtO₂ (Adams' Catalyst): This is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings.

-

High Pressure of Hydrogen: The aromaticity of the pyridine ring requires relatively harsh conditions, including high hydrogen pressure, to achieve complete reduction.

Visualization of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis of piperidines via catalytic hydrogenation.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are important piperidine-containing scaffolds.[29][30][31] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[29][30]

Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted Pyridoindole

-

Reactant Preparation: Dissolve tryptamine (1.0 equiv) and the desired aldehyde (e.g., benzaldehyde, 1.1 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).[30]

-

Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA, 1.2 equiv), to the reaction mixture.[30]

-

Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.[30]

-

Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.[30]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[30]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a versatile cycloaddition reaction for the construction of tetrahydropyridine rings.[32] In the inverse-electron-demand variant, an electron-poor aza-diene reacts with an electron-rich dienophile to form the six-membered heterocycle.[32] This method is particularly useful for the synthesis of highly substituted piperidine precursors.[32]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Therapeutic Efficacy

The development of potent and selective piperidine-based drugs relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the piperidine ring, medicinal chemists can optimize a compound's pharmacological profile.

For example, in the development of HIV protease inhibitors, the stereochemistry and nature of the substituents on the piperidine ring, which acts as the P2 ligand, have a profound impact on the inhibitory potency.[20][21] Introducing a carboxamide group at the 3-position of the piperidine ring can lead to enhanced hydrogen bonding interactions with the protease active site, resulting in a significant increase in antiviral activity.[21]

Similarly, in the design of opioid analgesics, the nature of the substituent on the piperidine nitrogen and the presence of a phenyl group at the 4-position are critical for high-affinity binding to the μ-opioid receptor.

Future Perspectives

The piperidine scaffold continues to be a fertile ground for drug discovery. The development of novel synthetic methodologies, including asymmetric synthesis to access chiral piperidines, is expanding the chemical space that can be explored.[33][34][35][36] Furthermore, the application of computational modeling and structure-based drug design is enabling a more rational approach to the design of piperidine-based ligands with improved potency and selectivity. As our understanding of complex diseases deepens, the versatility of the piperidine ring will undoubtedly continue to be harnessed to create the next generation of innovative medicines.

References

- 1. Fentanyl - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methylphenidate - Wikipedia [en.wikipedia.org]

- 17. painphysicianjournal.com [painphysicianjournal.com]

- 18. painphysicianjournal.com [painphysicianjournal.com]

- 19. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | PLOS One [journals.plos.org]

- 23. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

- 26. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. asianpubs.org [asianpubs.org]

- 29. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 34. thieme-connect.com [thieme-connect.com]

- 35. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Aqueous Solubility of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, a piperidine derivative, represents a class of compounds with significant therapeutic potential. However, a lack of publicly available, experimentally derived solubility data necessitates a standardized and rigorous approach to its characterization. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the thermodynamic equilibrium solubility of this compound. We delve into the causal reasoning behind experimental design, present detailed, self-validating protocols for solubility determination across a physiologically relevant pH range, and outline robust analytical quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in principles outlined by the United States Pharmacopeia (USP) and international regulatory guidelines, ensuring data integrity and reproducibility.

Introduction: The Criticality of Solubility Data